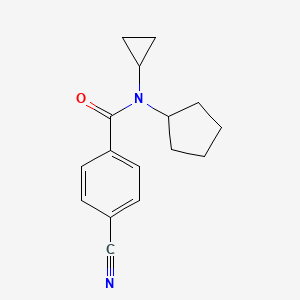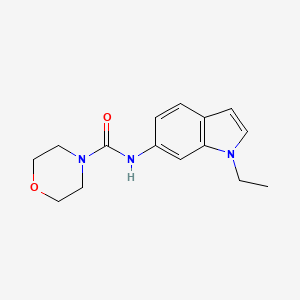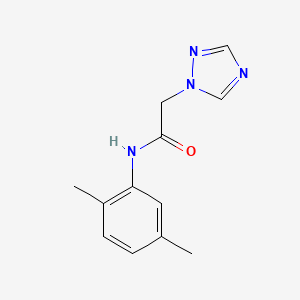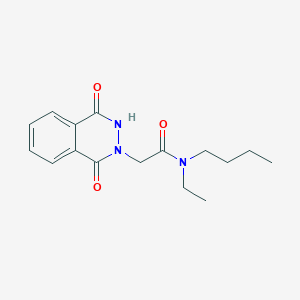![molecular formula C19H22N2O2 B7565019 N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide](/img/structure/B7565019.png)
N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide, also known as Compound A, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a specific protein kinase, which has been implicated in various disease processes.
科学的研究の応用
N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A has been studied extensively for its potential applications in various scientific research fields, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A has been shown to inhibit the growth of cancer cells by targeting specific protein kinases that are involved in cell proliferation and survival. In inflammation research, N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease.
作用機序
N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A exerts its effects by inhibiting a specific protein kinase, which is involved in various cellular processes, including cell proliferation, survival, and inflammation. By inhibiting this kinase, N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A can block the downstream signaling pathways that lead to these processes, ultimately leading to the observed effects on cancer cell growth, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A has been shown to have several biochemical and physiological effects in various cell types and animal models. These effects include inhibition of cancer cell growth, reduction of inflammation, protection of neurons from damage, and improvement of cognitive function. N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A has also been shown to have minimal toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.
実験室実験の利点と制限
One of the advantages of N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A for lab experiments is its specificity for a particular protein kinase, which allows researchers to study the effects of inhibiting this kinase on various cellular processes. Another advantage is its low toxicity, which allows for higher doses to be used in experiments without causing harm to cells or animals. However, one limitation of N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various disease states. Additionally, researchers may investigate the effects of combining N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A with other therapeutic agents to enhance its efficacy or reduce potential side effects. Finally, studies may be conducted to evaluate the safety and efficacy of N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A in human clinical trials.
合成法
The synthesis of N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A involves several steps, starting with the reaction of 3-phenylpropan-1-amine with 2-bromoacetophenone to form an intermediate product. This intermediate is then reacted with isopropylamine and benzoyl chloride to yield the final product, N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A. The purity of N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A can be increased through various purification techniques, such as column chromatography or recrystallization.
特性
IUPAC Name |
N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)20-19(23)17(13-15-9-5-3-6-10-15)21-18(22)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPZVGAGZNCVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B7564960.png)




![1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)
![2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564998.png)

![2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7565011.png)
![[2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate](/img/structure/B7565015.png)
![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7565021.png)
![5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide](/img/structure/B7565027.png)
